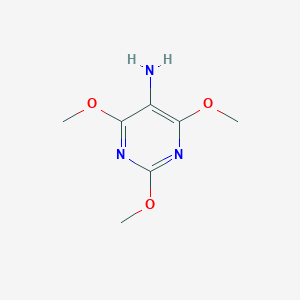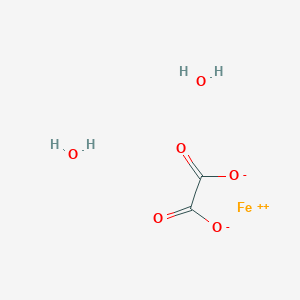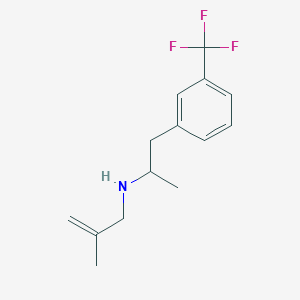
alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine, also known as amphetamines, is a class of psychoactive stimulant drugs that are widely used in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. The compound is synthesized through a complex chemical process that involves several steps and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Amphetamines have been extensively studied for their therapeutic and cognitive-enhancing effects. They are widely used in the treatment of ADHD, narcolepsy, and obesity due to their ability to increase alertness, attention, and motivation. They have also been studied for their potential use in the treatment of depression, anxiety, and addiction. In addition, alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine have been used as performance-enhancing drugs in sports and other activities.
Mécanisme D'action
Amphetamines work by increasing the release and blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased arousal, alertness, and motivation, as well as improved cognitive function and mood. However, prolonged use of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine can lead to tolerance, dependence, and addiction.
Effets Biochimiques Et Physiologiques
Amphetamines have a wide range of biochemical and physiological effects on the body. They increase heart rate, blood pressure, and body temperature, as well as stimulate the central nervous system. They also increase the release of glucose and fatty acids from the liver and muscle tissue, leading to increased energy levels and weight loss. However, prolonged use of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine can lead to cardiovascular disease, stroke, and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
Amphetamines have several advantages and limitations for lab experiments. They are widely available and relatively inexpensive, making them easy to obtain and use in research studies. They also have well-established pharmacological properties and are subject to strict regulations, ensuring that they are used safely and responsibly. However, alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine are also subject to abuse and diversion, and their effects can vary depending on the dose, route of administration, and individual factors.
Orientations Futures
There are several future directions for research on alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine. One area of interest is the development of new and improved formulations that are safer and more effective for long-term use. Another area of interest is the study of the molecular and cellular mechanisms underlying the effects of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine on the brain and body. This could lead to the development of new drugs that target specific pathways and receptors involved in the action of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine. Finally, there is a need for more research on the long-term effects of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine on health and well-being, as well as on their potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine involves several steps, including the reduction of ephedrine or pseudoephedrine to form the intermediate phenyl-2-propanone (P2P) or its derivatives, followed by the reductive amination of P2P with a suitable amine to form the final product. The process requires specialized equipment and expertise and is subject to strict regulations due to the potential for abuse and diversion.
Propriétés
Numéro CAS |
15270-47-0 |
|---|---|
Nom du produit |
alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine |
Formule moléculaire |
C14H18F3N |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine |
InChI |
InChI=1S/C14H18F3N/c1-10(2)9-18-11(3)7-12-5-4-6-13(8-12)14(15,16)17/h4-6,8,11,18H,1,7,9H2,2-3H3 |
Clé InChI |
LBYGOKYMYRLVAO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
SMILES canonique |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
Synonymes |
α-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



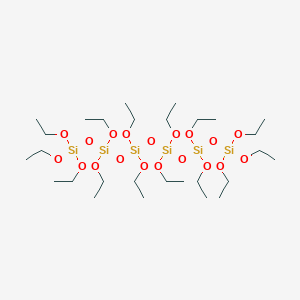
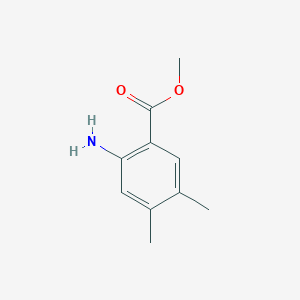
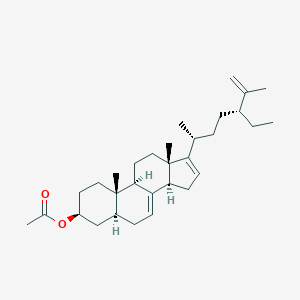
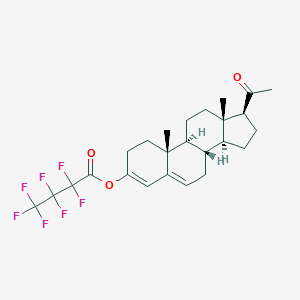
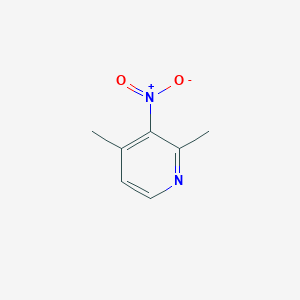
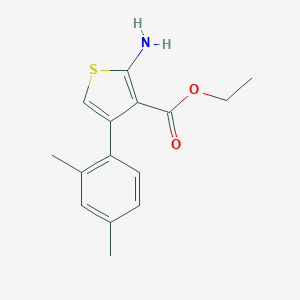
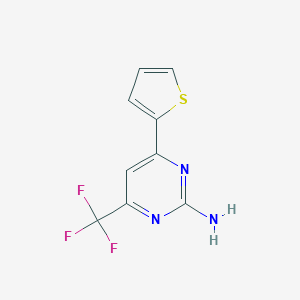
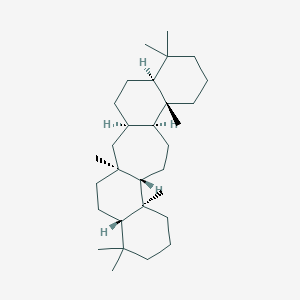
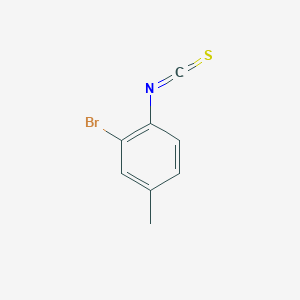
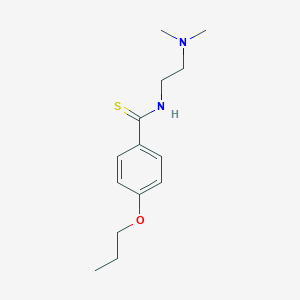
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
